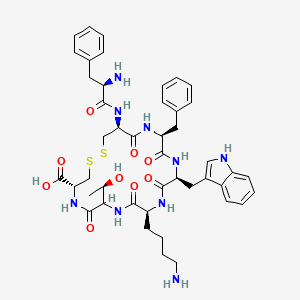
Des-THR-ol-Octreotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-THR-ol-Octreotide is a synthetic analog of the natural hormone somatostatin. It is a cyclic octapeptide that has been modified to enhance its stability and efficacy. This compound is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone production, and in the management of symptoms associated with certain types of tumors, such as carcinoid tumors and vasoactive intestinal peptide-secreting tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Des-THR-ol-Octreotide is synthesized using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition followed by deprotection and washing steps. The peptide chain is then cleaved from the resin and cyclized to form the final cyclic structure .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize impurities. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and other analytical techniques .
Chemical Reactions Analysis
Types of Reactions: Des-THR-ol-Octreotide undergoes several types of chemical reactions, including:
Oxidation: The formation of disulfide bonds between cysteine residues.
Hydrolysis: The cleavage of peptide bonds under acidic or basic conditions.
Deamidation: The conversion of asparagine and glutamine residues to aspartic acid and glutamic acid, respectively.
Common Reagents and Conditions:
Oxidation: Iodine or potassium ferricyanide in aqueous solution.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Deamidation: Mild acidic or neutral conditions.
Major Products Formed:
Oxidation: Formation of cyclic peptides with disulfide bonds.
Hydrolysis: Formation of smaller peptide fragments.
Deamidation: Formation of aspartic acid and glutamic acid residues.
Scientific Research Applications
Des-THR-ol-Octreotide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in regulating hormone secretion and cell signaling pathways.
Medicine: Used in the treatment of acromegaly and certain types of tumors. It is also studied for its potential use in imaging and targeted drug delivery.
Industry: Employed in the development of new peptide-based therapeutics and diagnostic agents
Mechanism of Action
Des-THR-ol-Octreotide exerts its effects by binding to somatostatin receptors on the surface of target cells. This binding inhibits the release of growth hormone and other hormones, such as insulin and glucagon. The compound activates phospholipase C through G proteins, leading to the production of inositol triphosphate and the inhibition of L-type calcium channels. These actions result in the suppression of hormone secretion and the modulation of various cellular processes .
Comparison with Similar Compounds
Octreotide: The parent compound from which Des-THR-ol-Octreotide is derived.
Lanreotide: Another somatostatin analog with similar therapeutic applications.
Pasireotide: A more potent somatostatin analog with a broader receptor binding profile
Uniqueness: this compound is unique in its enhanced stability and efficacy compared to its parent compound, octreotide. The removal of the threonine residue and the addition of an alcohol group improve its resistance to enzymatic degradation and increase its binding affinity for somatostatin receptors .
Properties
Molecular Formula |
C45H57N9O9S2 |
|---|---|
Molecular Weight |
932.1 g/mol |
IUPAC Name |
(4R,10S,13S,16S,19S)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid |
InChI |
InChI=1S/C45H57N9O9S2/c1-26(55)38-44(61)53-37(45(62)63)25-65-64-24-36(52-39(56)31(47)20-27-12-4-2-5-13-27)43(60)50-34(21-28-14-6-3-7-15-28)41(58)51-35(22-29-23-48-32-17-9-8-16-30(29)32)42(59)49-33(40(57)54-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,48,55H,10-11,18-22,24-25,46-47H2,1H3,(H,49,59)(H,50,60)(H,51,58)(H,52,56)(H,53,61)(H,54,57)(H,62,63)/t26-,31-,33+,34+,35+,36-,37+,38?/m1/s1 |
InChI Key |
KDRDDUWNTUSPFR-MNXIQLQWSA-N |
Isomeric SMILES |
C[C@H](C1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















